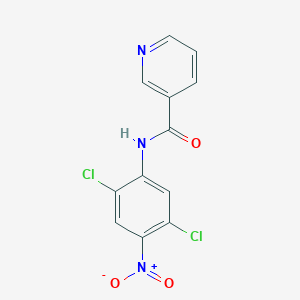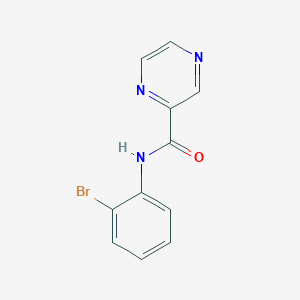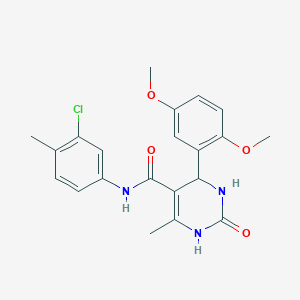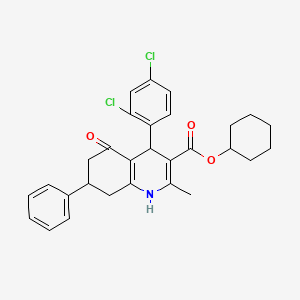
N-(2,5-dichloro-4-nitrophenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichloro-4-nitrophenyl)nicotinamide, also known as DCPNI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPNI is a yellow crystalline substance that is soluble in organic solvents.
作用机制
The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the inhibition of various enzymes and pathways involved in cellular processes. N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to inhibit the activity of matrix metalloproteinases, acetylcholinesterase, and cyclooxygenase-2, among others. This inhibition leads to the modulation of cellular processes such as apoptosis, immune response, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dichloro-4-nitrophenyl)nicotinamide induces apoptosis, which leads to the inhibition of cell growth and proliferation. In neurology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase. In immunology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide modulates the immune response by inhibiting the activity of cyclooxygenase-2.
实验室实验的优点和局限性
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has some limitations as well. It is toxic and requires careful handling. It is also expensive, which can limit its use in some experiments.
未来方向
There are several future directions for the study of N-(2,5-dichloro-4-nitrophenyl)nicotinamide. In cancer research, further studies can be conducted to determine the efficacy of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in inhibiting the growth of different types of cancer cells. In neurology, studies can be conducted to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, studies can be conducted to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in modulating the immune response in autoimmune diseases.
Conclusion:
In conclusion, N-(2,5-dichloro-4-nitrophenyl)nicotinamide is a chemical compound that has potential applications in various fields such as cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cellular processes. N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments but also has limitations such as toxicity and cost. Further studies are needed to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in various fields and to develop new applications for this promising compound.
合成方法
The synthesis of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the reaction of 2,5-dichloro-4-nitroaniline and nicotinoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization to obtain pure N-(2,5-dichloro-4-nitrophenyl)nicotinamide.
科学研究应用
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the invasion and metastasis of cancer cells.
In neurology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In immunology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to modulate the immune response by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
属性
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-8-5-11(17(19)20)9(14)4-10(8)16-12(18)7-2-1-3-15-6-7/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSJVQGKHHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![(2R*,6R*)-2-allyl-1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5142890.png)
![2,4-dichloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142895.png)
![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)
